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Compound of Interest

Compound Name: 2-Chloro-3-methylpyrazine

Cat. No.: B1202077 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

2-Chloro-3-methylpyrazine, a key heterocyclic building block in medicinal chemistry and

fragrance development. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, this document aims to offer a detailed structural elucidation

and a foundational understanding for its application in further research and development.

Spectroscopic Data Summary
The spectroscopic data for 2-Chloro-3-methylpyrazine (C₅H₅ClN₂) provides a clear fingerprint

for its molecular structure. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS

analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.6 Singlet 3H -CH₃

~8.2 Doublet 1H H-5

~8.3 Doublet 1H H-6
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Predicted data is based on the analysis of similar pyrazine derivatives and general chemical

shift principles.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

~20 -CH₃

~145 C-5

~148 C-6

~150 C-3

~152 C-2

Predicted data is based on the analysis of similar pyrazine derivatives and established ¹³C

NMR chemical shift correlations.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

3050-3150 Medium Aromatic C-H Stretch

2850-3000 Medium Aliphatic C-H Stretch (-CH₃)

1550-1600 Medium-Strong C=N Stretch (in-ring)

1400-1500 Medium-Strong C=C Stretch (in-ring)

~1450 Medium Asymmetric -CH₃ Bend

~1380 Medium Symmetric -CH₃ Bend

1000-1200 Strong C-Cl Stretch

800-900 Strong C-H Out-of-plane Bend

Data is interpreted from the NIST WebBook IR spectrum and supplemented with characteristic

group frequencies.[1][2][3]
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Table 4: Mass Spectrometry Data
m/z Relative Intensity Assignment

128/130 High [M]⁺ (Molecular Ion)

93 Medium [M - Cl]⁺

66 Medium [M - Cl - HCN]⁺

52 High [C₃H₂N]⁺

Fragmentation pattern is predicted based on the structure and general mass spectrometry

principles for halogenated aromatic compounds.

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are crucial for

reproducibility and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 2-Chloro-3-methylpyrazine (10-20 mg) is dissolved in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or higher field

spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-

added to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument,

operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-

decoupled pulse sequence is used to simplify the spectrum to single lines for each unique

carbon atom. A wider spectral width (e.g., 240 ppm) is employed. Due to the low natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay

may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
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The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a

solid sample like 2-Chloro-3-methylpyrazine, the thin-film method is suitable. A small amount

of the compound is dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of

this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate,

leaving a thin film of the sample. The plate is then mounted in the spectrometer's sample

holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background

spectrum of the clean salt plate is recorded first and automatically subtracted from the sample

spectrum.[3]

Mass Spectrometry (MS)
Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)

system. The sample, dissolved in a volatile organic solvent, is injected into the GC, where it is

vaporized and separated on a capillary column (e.g., a non-polar DB-5 column). The separated

components then enter the mass spectrometer. Electron Ionization (EI) at 70 eV is typically

used to generate the molecular ion and fragment ions. The mass analyzer (e.g., a quadrupole)

separates the ions based on their mass-to-charge ratio (m/z), and a detector records their

abundance.

Spectroscopic Data Analysis and Interpretation
A detailed analysis of each spectrum provides a comprehensive structural elucidation of 2-
Chloro-3-methylpyrazine.

¹H NMR Spectrum Analysis
The ¹H NMR spectrum of 2-Chloro-3-methylpyrazine is expected to show three distinct

signals:

Methyl Protons (-CH₃): A singlet peak integrating to three protons is anticipated for the

methyl group attached to the pyrazine ring. Its chemical shift is expected to be in the upfield

region, around δ 2.6 ppm, due to the deshielding effect of the aromatic ring.

Aromatic Protons (H-5 and H-6): The two adjacent protons on the pyrazine ring will appear

as two doublets in the downfield aromatic region (typically δ 8.0-8.5 ppm). The coupling

between these two adjacent protons (ortho-coupling) will result in a characteristic doublet

splitting pattern for each signal.
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¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, corresponding to

the five unique carbon atoms in the molecule:

Methyl Carbon (-CH₃): The carbon of the methyl group will appear at the highest field (lowest

chemical shift), around δ 20 ppm.

Aromatic Carbons: The four carbons of the pyrazine ring will resonate in the downfield region

(δ 140-160 ppm). The carbons directly attached to the electronegative nitrogen and chlorine

atoms (C-2 and C-3) are expected to be the most deshielded, appearing at the lowest field.

The C-5 and C-6 carbons will appear at a slightly higher field.

IR Spectrum Analysis
The IR spectrum provides valuable information about the functional groups present in 2-
Chloro-3-methylpyrazine. Key absorption bands include:

Aromatic C-H Stretch: Weak to medium intensity bands above 3000 cm⁻¹ are characteristic

of C-H stretching vibrations in the aromatic pyrazine ring.

Aliphatic C-H Stretch: Bands in the 2850-3000 cm⁻¹ region correspond to the C-H stretching

of the methyl group.

C=N and C=C Ring Stretching: Strong to medium absorptions in the 1400-1600 cm⁻¹ region

are indicative of the carbon-nitrogen and carbon-carbon double bond stretching vibrations

within the pyrazine ring.[2]

C-Cl Stretch: A strong band in the fingerprint region, typically between 1000 and 1200 cm⁻¹,

is expected for the C-Cl stretching vibration.

Mass Spectrum Analysis
The mass spectrum of 2-Chloro-3-methylpyrazine will show a characteristic molecular ion

peak and a predictable fragmentation pattern.

Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 128. Due to the presence of

the chlorine atom, a characteristic isotopic peak ([M+2]⁺) will be observed at m/z 130, with
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an intensity of approximately one-third of the molecular ion peak, reflecting the natural

abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Pattern: The primary fragmentation pathways are expected to involve the loss

of the chlorine atom and fragmentation of the pyrazine ring.

Loss of Chlorine: A significant fragment at m/z 93 ([M - Cl]⁺) would result from the

cleavage of the C-Cl bond.

Ring Fragmentation: Subsequent loss of neutral molecules like hydrogen cyanide (HCN,

27 amu) from the [M - Cl]⁺ fragment can lead to ions at lower m/z values, such as m/z 66.

Further fragmentation can lead to smaller, stable aromatic cations.

Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-Chloro-3-methylpyrazine.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation

2-Chloro-3-methylpyrazine
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NMR Spectrometer FTIR Spectrometer GC-MS
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Structural Elucidation
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m/z = 128/130
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- CH2
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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